(3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone (3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC19947920
InChI: InChI=1S/C10H12INO2S/c11-9-4-7(6-15-9)10(14)12-3-1-2-8(13)5-12/h4,6,8,13H,1-3,5H2
SMILES:
Molecular Formula: C10H12INO2S
Molecular Weight: 337.18 g/mol

(3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone

CAS No.:

Cat. No.: VC19947920

Molecular Formula: C10H12INO2S

Molecular Weight: 337.18 g/mol

* For research use only. Not for human or veterinary use.

(3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone -

Specification

Molecular Formula C10H12INO2S
Molecular Weight 337.18 g/mol
IUPAC Name (3-hydroxypiperidin-1-yl)-(5-iodothiophen-3-yl)methanone
Standard InChI InChI=1S/C10H12INO2S/c11-9-4-7(6-15-9)10(14)12-3-1-2-8(13)5-12/h4,6,8,13H,1-3,5H2
Standard InChI Key IKORWGXNMVPRGO-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)C(=O)C2=CSC(=C2)I)O

Introduction

The compound (3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone is a synthetic organic molecule that combines a hydroxypiperidine moiety with an iodinated thiophene ring through a methanone linkage. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be influenced by the presence of both the piperidine and thiophene rings, known for their roles in various pharmaceuticals.

Synthesis

The synthesis of (3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone would typically involve a multi-step process. A common approach might include:

  • Preparation of Starting Materials: Synthesis or procurement of 3-hydroxypiperidine and 5-iodothiophene-3-carboxylic acid.

  • Activation of the Carboxylic Acid: Conversion of the carboxylic acid into an activated form, such as an acid chloride.

  • Coupling Reaction: Reaction of the activated acid with 3-hydroxypiperidine to form the desired methanone.

StepDescription
1Preparation of starting materials
2Activation of the carboxylic acid
3Coupling reaction to form the methanone

Potential Biological Activities

Piperidine and thiophene derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.

  • Piperidine Derivatives: Often used in central nervous system drugs due to their ability to cross the blood-brain barrier.

  • Thiophene Derivatives: Known for their role in various pharmaceuticals, including antihistamines and antipsychotics.

Given the structure of (3-Hydroxypiperidin-1-yl)(5-iodothiophen-3-yl)methanone, it may exhibit biological activities similar to those of related compounds, although specific data is not available.

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